molecular formula C18H19F3N4 B2570704 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2415642-14-5

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B2570704
CAS No.: 2415642-14-5
M. Wt: 348.373
InChI Key: VMNQYRCACSOUKG-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-en-1-yl group and a pyrimidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. The trifluoromethyl group is usually introduced via nucleophilic substitution reactions using trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include epoxides, ketones, and various substituted derivatives of the original compound .

Scientific Research Applications

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes involved in neurological and inflammatory pathways, thereby modulating their activity. The compound may inhibit or activate these targets, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

IUPAC Name

4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4/c19-18(20,21)16-13-17(23-14-22-16)25-11-9-24(10-12-25)8-4-7-15-5-2-1-3-6-15/h1-7,13-14H,8-12H2/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNQYRCACSOUKG-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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